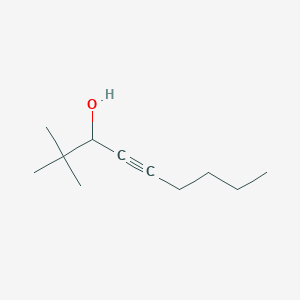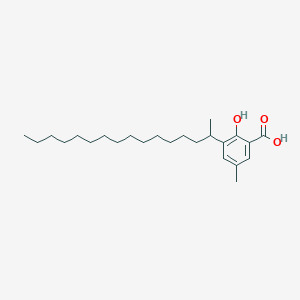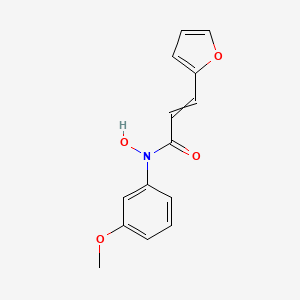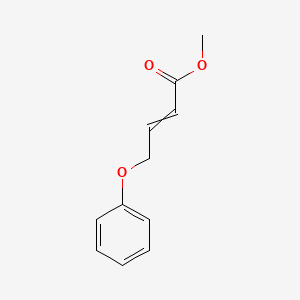![molecular formula C9H13I B14310687 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene CAS No. 113280-36-7](/img/structure/B14310687.png)
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is a bicyclic organic compound with the molecular formula C9H13I. This compound features a unique structure characterized by a bicyclo[4.2.0]oct-1-ene core with an iodine atom and a methyl group attached to the seventh carbon atom. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene typically involves the iodination of 7-methylbicyclo[4.2.0]oct-1-ene. One common method is the electrophilic addition of iodine to the double bond of 7-methylbicyclo[4.2.0]oct-1-ene under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 7-methylbicyclo[4.2.0]oct-1-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 7-azido-7-methylbicyclo[4.2.0]oct-1-ene, 7-thio-7-methylbicyclo[4.2.0]oct-1-ene, and 7-methoxy-7-methylbicyclo[4.2.0]oct-1-ene.
Oxidation Reactions: Products include 7-hydroxy-7-methylbicyclo[4.2.0]oct-1-ene and 7-oxo-7-methylbicyclo[4.2.0]oct-1-ene.
Reduction Reactions: The primary product is 7-methylbicyclo[4.2.0]oct-1-ene.
科学的研究の応用
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene involves its ability to undergo various chemical transformations. The iodine atom acts as a leaving group in substitution reactions, facilitating the introduction of different functional groups. In oxidation and reduction reactions, the compound’s bicyclic structure allows for the formation of stable intermediates, enabling the synthesis of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 7-Bromo-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Chloro-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Fluoro-7-methylbicyclo[4.2.0]oct-1-ene
Uniqueness
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of products. Additionally, the iodine atom’s ability to participate in various chemical transformations enhances the compound’s versatility in synthetic applications.
特性
CAS番号 |
113280-36-7 |
|---|---|
分子式 |
C9H13I |
分子量 |
248.10 g/mol |
IUPAC名 |
7-iodo-7-methylbicyclo[4.2.0]oct-1-ene |
InChI |
InChI=1S/C9H13I/c1-9(10)6-7-4-2-3-5-8(7)9/h4,8H,2-3,5-6H2,1H3 |
InChIキー |
VZJDDTSAQSEIEO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CCCCC21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
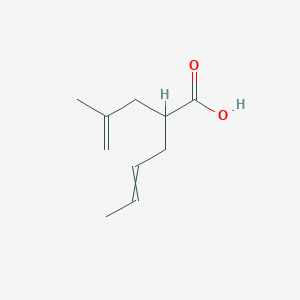
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

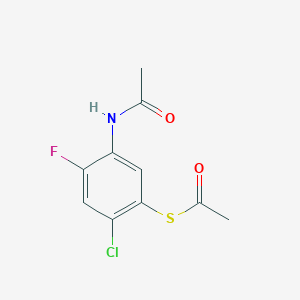
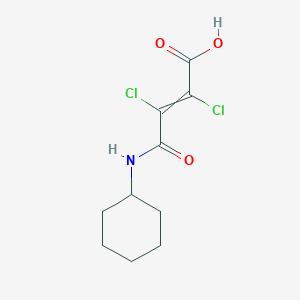
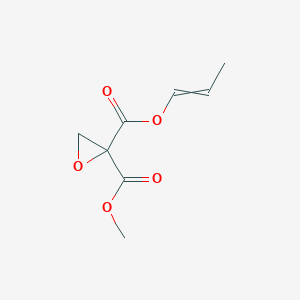
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
